1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid
Overview
Description
This compound belongs to a class of organic chemicals characterized by the presence of piperidine and benzyl groups, modified with tert-butyl oxycarbonyl and chlorobenzyl functionalities. Its structure suggests potential utility in the synthesis of pharmaceuticals, given its complex nature and the functional groups present.
Synthesis Analysis
The asymmetric syntheses of related compounds, such as trans-2,3-piperidinedicarboxylic acid derivatives, have been described, starting from precursors like L-aspartic acid beta-tert-butyl ester or N-Cbz-beta-alanine. These processes involve multiple steps, including tribenzylation, alkylation, hydroboration, oxidation, and reductive amination, achieving enantiomerically pure products in overall yields ranging from 28% to 38% (Xue et al., 2002).
Molecular Structure Analysis
For compounds containing tert-butylcarbonyl piperazine, structural confirmation has been achieved through techniques such as FT-IR, 1H NMR, 13C NMR, mass spectrometry, and X-ray diffraction. These studies help in understanding the optimal molecular structure, molecular electrostatic potential, and frontier molecular orbitals (Ban et al., 2023).
Chemical Reactions and Properties
The synthesis of tert-butyl piperazine-1-carboxylate derivatives involves steps such as acylation, sulfonation, and substitution, showcasing the compound's reactivity and versatility in forming structurally complex intermediates important for further chemical transformations (Wang et al., 2015).
Physical Properties Analysis
Physical properties such as crystal structure and solubility can be elucidated through X-ray diffraction studies, which reveal the spatial arrangement of atoms within the compound and how they interact through intermolecular forces, such as hydrogen bonding and π-π stacking interactions. These properties are crucial for understanding the compound's behavior in different solvents and conditions (Sanjeevarayappa et al., 2015).
Scientific Research Applications
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Chemical Synthesis
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Organic Electronics
- In a study published in Chemical Communications, the electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads was investigated . The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .
- This suggests that the compound could have potential applications in the field of organic electronics .
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Biosynthetic and Biodegradation Pathways
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Biocatalytic Processes
Safety And Hazards
properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-10-4-9-18(12-20,15(21)22)11-13-5-7-14(19)8-6-13/h5-8H,4,9-12H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBWLXLJPIEKQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80403570 | |
Record name | 1-(tert-Butoxycarbonyl)-3-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid | |
CAS RN |
174606-16-7 | |
Record name | 1-(tert-Butoxycarbonyl)-3-[(4-chlorophenyl)methyl]piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80403570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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